molecular formula C23H34Cl2N2O3 B6486471 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride CAS No. 1216486-10-0

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride

Cat. No. B6486471
CAS RN: 1216486-10-0
M. Wt: 457.4 g/mol
InChI Key: LTXJNOKBHGVJDL-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, a class of compounds that exhibit a wide range of biological activity . It’s related to N-(4-methoxyphenyl)piperazine (MeOPP), a recreational drug with physiological effects similar to amphetamines . The compound has been studied for its potential as a serotonin (5-HT) reuptake inhibitor .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of cinnamic acid chloride with 1-[bis(4-methoxy-phenyl)methyl]piperazine in the presence of triethylamine in dichloromethane at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, HRMS, and X-ray single crystal structure determination .


Chemical Reactions Analysis

The compound has been evaluated for its serotonin (5-HT) reuptake inhibitory activity. The results in vitro indicated that most of the evaluated compounds displayed potent 5-HT reuptake inhibition .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H23N3O and a molecular weight of 249.35 .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters are the natural ligands for α1-ARs. When the compound binds to these receptors, it can alter the normal signaling pathways, leading to changes in cellular function .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies help to identify promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of the compound’s action depend on whether it activates or blocks the α1-ARs. Activation can lead to contraction of smooth muscles, while blockade can prevent this contraction . This can have therapeutic effects in conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the patient’s health status, and genetic factors can all affect how the compound interacts with its targets and its overall effectiveness

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.2ClH/c1-18(2)22-6-4-5-7-23(22)28-17-20(26)16-24-12-14-25(15-13-24)19-8-10-21(27-3)11-9-19;;/h4-11,18,20,26H,12-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXJNOKBHGVJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isopropylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

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